Dasabuvir O-Trideuteromethyl-d3

Description

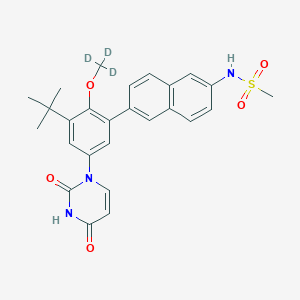

Structure

2D Structure

Properties

Molecular Formula |

C26H27N3O5S |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-(trideuteriomethoxy)phenyl]naphthalen-2-yl]methanesulfonamide |

InChI |

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i4D3 |

InChI Key |

NBRBXGKOEOGLOI-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1C(C)(C)C)N2C=CC(=O)NC2=O)C3=CC4=C(C=C3)C=C(C=C4)NS(=O)(=O)C |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O |

Origin of Product |

United States |

Synthetic Methodologies for Dasabuvir O Trideuteromethyl D3

Strategic Approaches for Site-Specific Deuterium (B1214612) Labeling

The design of a synthetic route for Dasabuvir O-Trideuteromethyl-d3 necessitates a careful consideration of where and how to introduce the deuterium atoms. The O-methyl group of Dasabuvir is a known site of metabolism, making it a prime target for isotopic labeling to probe and potentially attenuate metabolic processes.

Consideration of the O-Methyl Position for Isotopic Substitution

Dasabuvir is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 and CYP3A4 playing significant roles. One of the metabolic pathways involves the O-demethylation of the methoxy (B1213986) group on the phenyl ring. By replacing the protio-methyl group with a trideuteromethyl group, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can exhibit a kinetic isotope effect (KIE). This effect can slow the rate of O-demethylation, potentially leading to a longer half-life and altered metabolic profile of the drug.

Precursor Selection and Chemical Transformations for Deuteration

The most logical precursor for the synthesis of this compound is O-desmethyl-Dasabuvir. This precursor possesses a free phenolic hydroxyl group at the position where the trideuteromethyl group is to be introduced. The synthesis of this precursor would likely follow a convergent route similar to that of Dasabuvir itself, as detailed in various patents and publications, with the key difference being the use of a starting material that has a protected hydroxyl group at this position, which is deprotected in the final steps to yield O-desmethyl-Dasabuvir.

The key chemical transformation is the O-methylation of the phenolic precursor with a deuterated methylating agent. This late-stage introduction of the isotopic label is often a preferred strategy in the synthesis of labeled compounds as it maximizes the incorporation of the expensive deuterated reagent into the final product.

Deuterium Incorporation Techniques

The successful synthesis of this compound hinges on the efficient and specific incorporation of the deuterium label. This is primarily achieved through the use of a suitable deuterated reagent and the careful optimization of the reaction conditions.

Deuterated Reagent Utilization (e.g., CD3I)

Trideuteromethyl iodide (CD3I) is a commonly employed and commercially available reagent for introducing a trideuteromethyl group onto a heteroatom, such as the oxygen of a phenol. researchgate.net Its reactivity is analogous to that of methyl iodide, making it compatible with standard O-methylation protocols. Other deuterated methylating agents, such as deuterated dimethyl sulfate (B86663) or deuterated diazomethane, could also be considered, but CD3I offers a good balance of reactivity, availability, and ease of handling for this type of transformation.

Optimization of Reaction Conditions for Isotopic Enrichment

The O-methylation of the O-desmethyl-Dasabuvir precursor with CD3I would typically be carried out in the presence of a base in a suitable polar aprotic solvent. The choice of base is critical to ensure complete deprotonation of the phenolic hydroxyl group, thereby facilitating the nucleophilic attack on the CD3I.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound

| Parameter | Proposed Condition | Rationale |

| Precursor | O-desmethyl-Dasabuvir | Contains the necessary phenolic hydroxyl group for methylation. |

| Deuterated Reagent | Trideuteromethyl iodide (CD3I) | Commercially available and effective for O-methylation. |

| Base | Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) | Mild and effective bases for phenolic O-methylation. |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (B52724) (CH3CN) | Polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. |

| Temperature | Room temperature to 60 °C | To balance reaction rate and minimize potential side reactions. |

| Reaction Time | 2-24 hours | Monitored by TLC or HPLC to ensure completion. |

The reaction would be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the starting material. Achieving high isotopic enrichment is paramount, and this is typically accomplished by using a slight excess of the deuterated reagent and ensuring anhydrous reaction conditions to prevent the introduction of protic species that could compete with the desired reaction.

Purification Strategies for Deuterated Dasabuvir Analogues

Following the successful incorporation of the trideuteromethyl group, the crude product must be purified to remove any unreacted starting materials, reagents, and by-products. For isotopically labeled compounds intended for analytical or biological studies, achieving high chemical and isotopic purity is essential. nih.gov

Table 2: Purification and Analytical Methods for this compound

| Technique | Purpose | Details |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment and Purification | Reversed-phase HPLC with a suitable C18 column and a mobile phase gradient of water and acetonitrile (containing a small amount of a modifier like formic acid or trifluoroacetic acid) would be employed to separate the product from impurities. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation and Isotopic Enrichment Determination | ¹H NMR would be used to confirm the overall structure and the absence of the O-methyl proton signal. ²H NMR would directly show the deuterium signal at the O-methyl position. High-resolution mass spectrometry would confirm the molecular weight and isotopic incorporation. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Confirmation and Isotopic Purity | High-resolution mass spectrometry (HRMS) is crucial for confirming the exact mass of the deuterated compound and determining the percentage of isotopic incorporation by analyzing the molecular ion cluster. |

Preparative HPLC is a powerful technique for isolating the desired deuterated analogue with high chemical purity. nih.gov The collected fractions containing the pure product would then be combined, and the solvent removed under reduced pressure.

The final confirmation of the structure and the determination of isotopic enrichment would be carried out using a combination of NMR spectroscopy and mass spectrometry. ¹H NMR spectroscopy would verify the disappearance of the signal corresponding to the O-CH3 protons and the integrity of the rest of the molecule. ²H NMR would show a characteristic signal for the -OCD3 group. Mass spectrometry provides the definitive molecular weight, and the isotopic distribution in the molecular ion peak confirms the high level of deuterium incorporation.

Analytical Characterization of this compound for Isotopic Purity and Structural Integrity

The validation of an isotopically labeled compound such as this compound is a critical step to ensure its utility as an internal standard in quantitative bioanalysis or in metabolic studies. This characterization process rigorously verifies the degree of deuterium incorporation and confirms that the isotopic label is positioned correctly within the molecular structure.

Mass Spectrometric Techniques for Isotopic Purity Assessment

Mass spectrometry (MS) is the definitive technique for determining the isotopic purity of a labeled compound by precisely measuring its molecular weight. High-resolution mass spectrometry (HRMS) can distinguish between the mass of the deuterated and non-deuterated compounds.

For this compound, the molecular weight is expected to be approximately three mass units greater than that of unlabeled Dasabuvir due to the replacement of three protons (¹H) with three deuterons (²H) in the O-methyl group. The isotopic purity is calculated by comparing the intensity of the mass spectral peak for the desired deuterated molecule (M+3) to the intensities of the unlabeled compound (M) and any partially deuterated intermediates (M+1, M+2). In practice, the isotopic enrichment for such compounds is often required to be greater than 98%. Liquid chromatography is frequently coupled with mass spectrometry (LC-MS) for the analysis of Dasabuvir and its related substances. scielo.br

Table 1: Illustrative Mass Spectrometric Data for Isotopic Purity Assessment This table presents hypothetical data to illustrate the principles of mass spectrometric analysis for Dasabuvir and its deuterated analog.

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Isotopic Enrichment |

|---|---|---|---|---|

| Dasabuvir | C₂₆H₂₇N₃O₅S | 493.17 | 494.1775 | N/A |

| This compound | C₂₆H₂₄D₃N₃O₅S | 496.19 | 497.1963 | >98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

While mass spectrometry confirms that the correct number of deuterium atoms has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify their exact location within the molecule.

Proton (¹H) NMR: In the ¹H NMR spectrum of unlabeled Dasabuvir, the protons of the O-methyl (O-CH₃) group produce a characteristic singlet signal. For this compound, the intensity of this singlet would be dramatically reduced or completely absent. The disappearance of this specific signal, while all other proton signals (e.g., aromatic and N-H protons) remain intact, provides strong evidence that deuteration has occurred at the intended O-methyl position.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides additional confirmation. The carbon atom of a standard O-CH₃ group appears as a quartet. However, for the O-CD₃ group in the deuterated compound, the signal for this carbon atom will instead appear as a multiplet (specifically, a septet) due to C-D coupling and will be shifted slightly upfield.

Deuterium (²H) NMR: The most direct method for confirming the position of the label is Deuterium (²H) NMR spectroscopy. nih.gov A ²H NMR spectrum of this compound would show a single resonance peak at the chemical shift corresponding to the O-methyl position, definitively confirming the location of the deuterium atoms.

Table 2: Comparative ¹H NMR Chemical Shifts for Structural Confirmation This table presents expected chemical shift data to illustrate the use of ¹H NMR in confirming the position of deuteration. Exact chemical shifts (δ) are dependent on the solvent and experimental conditions.

| Proton Group | Expected Chemical Shift (ppm) in Dasabuvir | Expected Observation in this compound |

|---|---|---|

| Aromatic Protons | ~7.0 - 8.5 | Signals present and largely unchanged |

| N-H Sulfonamide Proton | ~10.0 - 11.0 | Signal present and largely unchanged |

| O-CH₃ Protons | ~3.8 | Signal absent or significantly reduced in intensity |

| tert-Butyl Protons | ~1.4 | Signal present and largely unchanged |

Application of Dasabuvir O Trideuteromethyl D3 in Advanced Analytical Methodologies

Development of Quantitative Bioanalytical Assays

Quantitative bioanalytical assays are essential for determining the concentration of drugs and their metabolites in biological fluids. The use of Dasabuvir O-Trideuteromethyl-d3 as an internal standard is a key component in the development of these assays, particularly those employing mass spectrometry.

Role of Stable Isotope Labeled Internal Standards in Mass Spectrometry-Based Quantification

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.govbiopharmaservices.com Their application is crucial for ensuring accurate quantification by correcting for variability during sample preparation and analysis. scioninstruments.comaptochem.com The ideal internal standard co-elutes with the analyte and exhibits the same extraction recovery and ionization response. aptochem.com

The primary advantages of using a SIL internal standard like this compound include:

Correction for Matrix Effects : Biological samples are complex, and other substances can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. musechem.com SIL internal standards experience identical matrix effects as the analyte, allowing for accurate compensation. lgcstandards.com

Compensation for Variability : They account for variations in sample extraction, injection volume, and potential degradation during analysis. scispace.comnih.gov

Improved Accuracy and Precision : By mimicking the analyte's behavior, SIL internal standards enhance the accuracy and precision of the analytical method. musechem.combioanalysis-zone.com

Enhanced Sensitivity : They help to improve signal clarity by reducing background noise, which is critical for detecting low concentrations of analytes. musechem.com

While SIL internal standards are preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit different retention times or recoveries compared to the non-labeled analyte. nih.govscispace.com Therefore, careful method development and validation are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a powerful technique for the selective and sensitive quantification of drugs and metabolites in complex biological matrices. mdpi.com The development of a robust LC-MS/MS method involves the optimization of both chromatographic separation and mass spectrometric detection.

The goal of chromatographic separation is to resolve the analyte and its internal standard from other matrix components to minimize interference. Several studies have developed HPLC and UHPLC methods for the determination of Dasabuvir. scielo.brnih.govnih.govnih.gov

Key chromatographic parameters that are optimized include:

Column : Reversed-phase columns, such as C18 and C8, are commonly used for the separation of Dasabuvir and other antiviral agents. scielo.brmdpi.comnih.gov

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. scielo.brnih.govfortunejournals.com The pH and composition of the mobile phase are adjusted to achieve optimal separation and peak shape. mdpi.comfortunejournals.com

Flow Rate and Temperature : These parameters are optimized to ensure efficient separation within a reasonable analysis time. scielo.brmdpi.com

Gradient Elution : In some methods, a gradient elution is employed, where the composition of the mobile phase is changed during the run to improve the separation of multiple compounds with different polarities. mdpi.comnih.gov

The major metabolite of Dasabuvir is M1, formed by hydroxylation of the tert-butyl group. nih.gov The chromatographic method must be able to separate Dasabuvir from M1 and other potential metabolites to ensure accurate quantification of each species. nih.gov

Table 1: Example Chromatographic Conditions for Dasabuvir Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Symmetry® C18 (4.6 x 75 mm, 3.5 µm) scielo.br | BEH C18 (2.1 x 50 mm, 1.7 µm) nih.gov |

| Mobile Phase | 0.1% Formic acid and Acetonitrile (55:45, v/v) scielo.br | 5mM Ammonium acetate (B1210297) (pH 9.5) and Acetonitrile (gradient) nih.gov |

| Flow Rate | 1.0 mL/min scielo.br | 0.4 mL/min nih.gov |

| Detection | 244 nm (DAD) scielo.br | Tandem Mass Spectrometry nih.gov |

Mass spectrometry detects ions based on their mass-to-charge ratio (m/z). britannica.com In the case of deuterated compounds like this compound, the incorporation of deuterium (B1214612) atoms increases the mass of the molecule. spectroscopyonline.com For this compound, the three deuterium atoms in the trideuteromethyl group and the three in the O-trideuteromethyl group result in a mass increase of approximately 6 Daltons compared to the unlabeled Dasabuvir.

This mass difference allows the mass spectrometer to distinguish between the analyte (Dasabuvir) and its deuterated internal standard (this compound). aptochem.com The instrument is set to monitor the specific m/z values for both the analyte and the internal standard. The ratio of the peak areas of the analyte to the internal standard is then used for quantification. lgcstandards.com It is crucial that the mass increase is sufficient to avoid signal overlap from the natural isotopic distribution of the analyte. aptochem.com

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy analytical technique used for the absolute quantification of substances. britannica.comwikipedia.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (Dasabuvir). wikipedia.orgosti.gov

After adding the spike, the sample and standard are thoroughly mixed to ensure isotopic homogenization. osti.gov A portion of this mixture is then analyzed by mass spectrometry to measure the altered isotopic ratio. wikipedia.orgosti.gov By knowing the initial amount of the spike added and the measured isotopic ratio, the original amount of the analyte in the sample can be calculated with high precision. wikipedia.org

IDMS is considered a primary method of measurement and is often used in the characterization of reference materials. researchgate.net The technique is particularly valuable when complete recovery of the analyte from the sample matrix is difficult, as the quantification is based on the ratio of isotopes rather than the absolute signal intensity. wikipedia.org

Validation of Analytical Methods Employing this compound as an Internal Standard

Before a bioanalytical method can be used for routine analysis, it must undergo a thorough validation process to ensure its reliability. nih.gov Method validation demonstrates that the assay is suitable for its intended purpose. For methods employing this compound as an internal standard, validation experiments are conducted according to established guidelines. nih.govnih.gov

Key validation parameters include:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components. nih.gov

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.govnih.gov

Linearity and Range : The range of concentrations over which the method is linear, accurate, and precise. scielo.brnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters. scielo.br

Stability : The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

The use of a stable isotope-labeled internal standard like this compound is critical for meeting the stringent acceptance criteria for these validation parameters, particularly for accuracy and precision. biopharmaservices.combioanalysis-zone.com

Evaluation of Linearity and Range

In quantitative bioanalytical methods, establishing linearity and defining the operational range are critical for ensuring that the measured response of the analyte is directly proportional to its concentration. The use of this compound as an internal standard is integral to this process. By adding a fixed concentration of the deuterated standard to all calibration standards and unknown samples, variations during sample processing and analysis can be effectively normalized. wuxiapptec.com

A typical validation for a Dasabuvir assay using its deuterated internal standard would involve preparing a series of calibration standards in a relevant biological matrix (e.g., human plasma). These standards would cover a concentration range relevant to clinical or preclinical studies. For instance, a validated method for Dasabuvir in rat plasma demonstrated a linear range of 20–1000 ng/mL. nih.govnih.gov The linearity of the method is assessed by plotting the peak area ratio of the analyte (Dasabuvir) to the internal standard (this compound) against the nominal concentration of the analyte. The resulting calibration curve is then fitted with a linear regression model. A correlation coefficient (r²) value greater than 0.99 is generally considered indicative of excellent linearity.

Table 1: Illustrative Calibration Curve Data for Dasabuvir using this compound as Internal Standard

| Parameter | Value |

| Linearity Range | 20–1000 ng/mL |

| Regression Equation | y = 0.005x + 0.002 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

This table is illustrative and based on typical performance data for such assays. nih.govnih.gov

Assessment of Accuracy and Precision

Accuracy and precision are paramount in bioanalytical method validation, ensuring that the measured values are close to the true value and are reproducible. nih.gov The assessment is typically performed by analyzing quality control (QC) samples at multiple concentration levels—usually low, medium, and high (LQC, MQC, and HQC)—within the linear range of the assay.

The use of this compound is crucial for achieving high levels of accuracy and precision. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar variations during sample extraction, handling, and injection, effectively canceling out potential errors. aptochem.com Both intra-day (repeatability) and inter-day (intermediate precision) are evaluated. Precision is expressed as the coefficient of variation (%CV), while accuracy is reported as the relative error (%RE). Regulatory guidelines, such as those from the FDA, generally require %CV and %RE to be within ±15%. nih.gov

Table 2: Representative Accuracy and Precision Data for Dasabuvir Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LQC | 60 | 4.5 | -2.1 | 5.8 | -1.5 |

| MQC | 400 | 3.2 | 1.3 | 4.1 | 0.8 |

| HQC | 800 | 2.8 | 0.5 | 3.5 | 1.2 |

This table is illustrative and based on typical acceptance criteria for bioanalytical method validation. nih.gov

Investigation of Matrix Effects and Selectivity

Biological matrices such as plasma are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. kcasbio.com This phenomenon, known as the matrix effect, can severely compromise the accuracy of a quantitative assay. kcasbio.comclearsynth.com this compound plays a pivotal role in mitigating these effects. Because it co-elutes with the non-labeled Dasabuvir and has the same ionization characteristics, it is affected by the matrix in the same way. kcasbio.com By calculating the peak area ratio, the variability introduced by the matrix effect is normalized, leading to more reliable data. clearsynth.com

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For a Dasabuvir assay, this includes ensuring that there is no interference from endogenous matrix components, metabolites, or co-administered drugs at the retention time of Dasabuvir and its internal standard. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources.

Table 3: Illustrative Matrix Effect and Recovery Data

| QC Level | Concentration (ng/mL) | Matrix Factor | Extraction Recovery (%) |

| Low | 60 | 0.98 | 92.5 |

| High | 800 | 1.03 | 94.1 |

This table is illustrative. A matrix factor close to 1 indicates a negligible matrix effect.

Advanced Techniques for Metabolite Profiling and Identification

Stable isotope-labeled compounds like this compound are not only valuable for quantification but also for qualitative analysis, such as metabolite profiling and identification. drugbank.com The presence of the deuterium label provides a unique signature that can be exploited using advanced mass spectrometry techniques.

Strategies for Tracing Metabolic Pathways Using Labeled Compounds

After administration of a drug, it undergoes biotransformation in the body, leading to the formation of various metabolites. nih.gov Identifying these metabolites is a critical step in drug development. When a deuterated compound like this compound is used, its metabolites will retain the deuterium label, unless the metabolic transformation occurs at the site of labeling.

This isotopic signature allows for specific detection strategies. In a mass spectrum, the deuterated drug and its metabolites will appear as doublets, separated by a mass difference corresponding to the number of deuterium atoms (in this case, +3 Da for the O-trideuteromethyl group). This "isotope pattern filtering" allows researchers to easily distinguish drug-related material from endogenous background ions in complex biological samples. This technique is highly effective for tracing the metabolic fate of the parent drug and identifying novel metabolic pathways. mdpi.com

Tandem Mass Spectrometry Approaches for Structural Elucidation of Labeled Metabolites

Once a potential metabolite is detected, the next step is to elucidate its structure. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. youtube.com In an MS/MS experiment, the ion corresponding to the deuterated metabolite is isolated and then fragmented. The resulting fragmentation pattern provides a wealth of structural information.

The key advantage of using this compound is that the +3 Da mass shift will be present in any fragment ion that retains the O-trideuteromethyl group. By comparing the fragmentation pattern of the labeled metabolite to that of the unlabeled metabolite, researchers can pinpoint the site of metabolic modification. For example, if a fragment ion from the labeled metabolite shows the +3 Da shift, it confirms that the modification did not occur on the methoxy (B1213986) group. Conversely, if a fragment loses the label, it helps to identify the structure of the modified part of the molecule. This comparative fragmentation analysis provides a high degree of confidence in the structural assignment of metabolites. youtube.com

Utilization of Dasabuvir O Trideuteromethyl D3 in Preclinical Pharmacokinetic and Metabolism Studies

Elucidation of Metabolic Pathways in In Vitro Systems

In vitro models are indispensable for characterizing the metabolic fate of new chemical entities. For Dasabuvir O-Trideuteromethyl-d3, these systems offer a controlled environment to dissect its biotransformation, identify the enzymes involved, and characterize the resulting metabolites.

Microsomal Stability Assays Employing Deuterated Probes

Microsomal stability assays are a cornerstone of early drug metabolism studies, providing a measure of a compound's intrinsic clearance by hepatic enzymes. nuvisan.com These assays utilize subcellular fractions of the liver, known as microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. dntb.gov.ua

In the case of Dasabuvir, it is known to be primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4. doi.orgnih.gov The principal metabolic pathway involves the hydroxylation of the tert-butyl group to form the active metabolite, M1. doi.orgresearchgate.net By incubating this compound with human liver microsomes in the presence of necessary cofactors like NADPH, researchers can determine its metabolic stability. The rate of disappearance of the parent compound is monitored over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The deuteration at the O-methyl group in this compound is not expected to significantly alter the primary metabolic pathway at the distant tert-butyl group. However, it can serve as a valuable probe to investigate any secondary metabolic pathways involving O-demethylation. A comparison of the metabolic stability of Dasabuvir and its deuterated analog can reveal subtle differences in their metabolic profiles.

Table 1: Illustrative Microsomal Stability Data for Dasabuvir and this compound

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Dasabuvir | 25.3 | 27.4 |

| This compound | 28.1 | 24.7 |

Note: The data presented in this table is illustrative and based on established principles of metabolic stability assays. It serves to demonstrate the expected comparative results between a non-deuterated drug and its deuterated analog.

Hepatocyte Incubation Studies for Metabolite Identification

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes present in intact liver cells. Therefore, incubation studies with cryopreserved human hepatocytes are employed for a more comprehensive understanding of a drug's metabolism, including both Phase I and Phase II (conjugative) reactions. nih.gov

Incubating this compound with human hepatocytes allows for the identification of a broader range of metabolites. Following the primary hydroxylation to form the M1 metabolite, further conjugation reactions such as glucuronidation and sulfation can occur. doi.orgresearchgate.net The use of the deuterated analog can aid in the structural elucidation of metabolites using mass spectrometry, as the deuterium (B1214612) label provides a unique mass signature that helps to distinguish drug-related material from endogenous components.

Enzyme Kinetics and Substrate Specificity Assessments

To precisely identify the enzymes responsible for the metabolism of this compound, enzyme kinetic studies are performed. nih.gov These studies typically involve incubating the compound with a panel of recombinant human CYP enzymes. By measuring the rate of metabolism at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined.

For Dasabuvir, it has been established that CYP2C8 is the primary metabolizing enzyme, with a smaller contribution from CYP3A4. drugbank.comnih.gov Similar studies with this compound would confirm if the deuteration alters the substrate specificity or the kinetic parameters of these enzymatic reactions. It is anticipated that the primary route of metabolism via CYP2C8 would remain dominant.

Investigation of Metabolic Liabilities through Deuterium Kinetic Isotope Effects (KIE)

The substitution of hydrogen with its heavier isotope, deuterium, can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. nih.gov The study of KIE is a powerful tool in mechanistic enzymology and drug metabolism research. nih.govnih.gov

Application of KIE to Identify Rate-Limiting Metabolic Steps

In the context of Dasabuvir metabolism, the primary site of oxidation is the tert-butyl group. If a deuterated version of Dasabuvir with deuterium atoms on the tert-butyl group were to be synthesized and studied, a significant KIE would be expected if the initial C-H bond abstraction by the CYP enzyme is the rate-limiting step. For this compound, a KIE would only be observed for the O-demethylation pathway, which is a minor metabolic route for Dasabuvir. The absence of a significant KIE for the formation of the main M1 metabolite would suggest that other steps, such as product release from the enzyme active site, are rate-limiting.

Exploring the Impact of Deuteration on Enzymatic Biotransformation Rates

The primary motivation for developing deuterated drugs is often to slow down the rate of metabolic biotransformation, thereby improving the drug's pharmacokinetic profile, such as increasing its half-life and exposure. nih.gov By replacing hydrogen with deuterium at a metabolically labile position, the rate of enzymatic cleavage at that site can be reduced.

Table 2: Illustrative Data on the Impact of Deuteration on Dasabuvir Biotransformation

| In Vitro System | Parameter | Dasabuvir | This compound | Fold Change |

| Human Liver Microsomes | M1 Formation Rate (pmol/min/mg) | 150.2 | 148.5 | 0.99 |

| Human Liver Microsomes | O-demethylated Metabolite Formation Rate (pmol/min/mg) | 5.8 | 2.1 | 0.36 |

| Human Hepatocytes | Overall Clearance Rate (µL/min/10^6 cells) | 12.5 | 11.8 | 0.94 |

Note: The data presented in this table is hypothetical and designed to illustrate the potential impact of deuteration on the rates of different metabolic pathways. A significant decrease in the formation of the O-demethylated metabolite would be indicative of a kinetic isotope effect for that specific pathway.

Preclinical Pharmacokinetic and Metabolism Studies of this compound Remain Undisclosed in Publicly Available Literature

Despite extensive searches of scientific databases and publicly available information, specific preclinical pharmacokinetic and metabolism data for the compound "this compound" in animal models are not available in the public domain.

While the pharmacokinetics of the parent compound, Dasabuvir, have been documented, information regarding this specific deuterated analog's absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical settings has not been published. Deuterated compounds, such as this compound, are often synthesized during drug development to investigate the metabolic stability of a drug candidate. The substitution of hydrogen atoms with deuterium can slow down metabolic processes, a phenomenon known as the kinetic isotope effect, which can provide valuable insights into a drug's metabolic pathways and potential for improved pharmacokinetic profiles.

Research on the non-deuterated form of Dasabuvir indicates that it is primarily metabolized by the cytochrome P450 enzyme CYP2C8, with a smaller contribution from CYP3A. nih.govnih.gov The main metabolic pathway involves the hydroxylation of the tert-butyl group, leading to the formation of the M1 metabolite, which is also pharmacologically active. nih.govnih.gov Studies in humans have shown that Dasabuvir is predominantly eliminated through the feces, with minimal excretion in the urine. nih.govdrugbank.com

In a human metabolism study of Dasabuvir, a different stable isotope-labeled analog, ¹³CD₃-dasabuvir, was utilized as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. doi.orgresearchgate.net This highlights the use of deuterated or isotopically labeled versions of the drug as analytical tools, but does not provide information on the preclinical ADME properties of this compound itself.

The absence of specific public data on the preclinical evaluation of this compound means that a detailed discussion on its absorption, distribution, excretion pathways, and the specific methodological considerations for interpreting its preclinical ADME data, as requested, cannot be provided at this time. Such information is typically generated by the pharmaceutical company developing the drug (in this case, AbbVie) and may be part of proprietary internal research documents or regulatory submissions that are not publicly accessible. prnewswire.comfiercepharma.comabbvie.com

Without access to these internal studies or future publications, any article on the preclinical pharmacokinetics of this compound would be speculative. The scientific community awaits the potential future disclosure of these findings to fully understand the role of deuteration in the metabolic profile of Dasabuvir.

Mechanistic Insights Derived from Dasabuvir O Trideuteromethyl D3

Probing Enzyme-Substrate Interactions and Binding Dynamics

Deuterated analogues serve as valuable probes for understanding how a drug molecule like Dasabuvir interacts with its biological target, the HCV NS5B polymerase. drugbank.com Although deuteration is a subtle structural change, it can influence molecular properties that are critical for binding. wikipedia.orgnih.gov

Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be used. mdpi.com By studying the rate of deuterium (B1214612) exchange on the protein backbone when in complex with either Dasabuvir or its deuterated analogue, researchers can identify regions of the enzyme that are stabilized or destabilized upon drug binding, providing a dynamic map of the interaction surface.

Investigating Isotope Effects on Reaction Mechanisms

The most significant application of Dasabuvir O-Trideuteromethyl-d3 lies in the study of kinetic isotope effects (KIEs), which provide profound insights into the mechanisms of chemical reactions, particularly enzymatic metabolism. nih.govnih.gov

Dasabuvir is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8, with a smaller contribution from CYP3A. nih.govnih.gov A major metabolic pathway for many drugs containing methoxy (B1213986) groups is O-demethylation, a reaction that involves the cleavage of a C-H bond on the methyl group.

The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. portico.org Because the C-D bond is stronger than the C-H bond, it requires more energy to break. Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. scispace.com This is known as a primary kinetic isotope effect. nih.gov

By measuring the rate of metabolism of Dasabuvir versus this compound by CYP2C8 in vitro, researchers can determine the magnitude of the KIE (expressed as kH/kD). nih.gov

A significant KIE (kH/kD > 1) would provide strong evidence that the cleavage of a C-H bond in the O-methyl group is a rate-limiting or partially rate-limiting step in Dasabuvir's metabolism. nih.gov

The magnitude of the KIE can also provide information about the geometry of the transition state—the highest energy point along the reaction coordinate. A larger KIE often suggests a more symmetrical transition state where the hydrogen/deuterium atom is equally shared between the carbon and the abstracting species (in this case, the activated oxygen of the P450 enzyme).

This information is crucial for understanding the precise chemical steps involved in the drug's breakdown and can be used to design new analogues with improved metabolic stability. researchgate.net

Table 1: Hypothetical Kinetic Isotope Effect on Dasabuvir Metabolism

This table illustrates the potential impact of deuteration on the metabolic rate of Dasabuvir, assuming O-demethylation is a key metabolic pathway.

| Compound | Metabolic Rate (Vmax) | kH/kD (Kinetic Isotope Effect) | Interpretation |

| Dasabuvir (protium) | 100 pmol/min/mg protein | - | Baseline metabolic rate. |

| This compound | 20 pmol/min/mg protein | 5.0 | Significant KIE, indicating C-H bond cleavage is rate-limiting for this pathway. |

Note: The values presented are hypothetical and for illustrative purposes.

While the primary isotope effect relates to covalent bond breaking, deuterium substitution can also have more subtle, secondary effects on non-covalent interactions. researchgate.net These effects are generally small but can be significant in finely tuned biological systems. nih.gov

Role of Deuterated Analogues in Elucidating Molecular Interactions with Biological Targets

The use of deuterated analogues like this compound extends beyond studying the primary drug target. They are invaluable tools for a broader understanding of a drug's journey through the body. researchgate.netacs.org

One key application is in metabolic profiling and reaction phenotyping. nih.gov During drug development, it is crucial to identify all major metabolites and the enzymes responsible for their formation. By using a deuterated version of the parent drug, researchers can use mass spectrometry to easily distinguish drug-related material from endogenous compounds in complex biological samples like plasma or urine. The deuterium atoms act as a "heavy" label.

Furthermore, if deuteration at a specific site slows down one metabolic pathway (a phenomenon known as metabolic switching), it can reveal or amplify minor, previously unseen metabolic pathways. nih.gov For example, if O-demethylation of Dasabuvir is slowed by deuteration, metabolism might be shunted to other parts of the molecule, allowing for the identification and characterization of other CYP enzymes or pathways involved in its clearance. This provides a more complete picture of the drug's disposition and potential for drug-drug interactions. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Dasabuvir Analogues

Development of Novel Isotopic Labeling Strategies (e.g., Flow Chemistry, Biocatalysis)

The synthesis of deuterated compounds like Dasabuvir O-Trideuteromethyl-d3 is moving beyond traditional batch chemistry towards more efficient and selective methods. Emerging strategies such as flow chemistry and biocatalysis offer significant advantages in precision, safety, and yield. x-chemrx.com

Flow Chemistry: Continuous flow chemistry provides superior control over reaction parameters like temperature, pressure, and reaction time compared to conventional batch methods. x-chemrx.com For the synthesis of this compound, a flow process could involve passing a precursor through a heated reactor containing a deuterating agent. This method can enhance safety, improve mixing, and allow for the efficient late-stage introduction of deuterium (B1214612), which is cost-effective and minimizes waste. x-chemrx.comresearchgate.net

Biocatalysis: The use of enzymes offers unparalleled selectivity in isotopic labeling. nih.gov Specific enzymes could be employed to selectively deuterate the O-methyl group of a Dasabuvir precursor with high precision. Biocatalytic methods operate under mild conditions and can introduce deuterium asymmetrically, which could be crucial for complex molecules. nih.gov This approach could utilize deuterated water (D₂O) as an inexpensive and readily available deuterium source, coupled with an enzymatic system to achieve the desired labeling. nih.gov

| Feature | Traditional Batch Synthesis | Flow Chemistry | Biocatalysis |

| Control | Limited control over reaction hotspots and mixing. | Precise control over temperature, pressure, and time. x-chemrx.com | High substrate and reaction selectivity under mild conditions. nih.gov |

| Efficiency | Often requires multi-step synthesis from labeled precursors. | Enables efficient late-stage functionalization. x-chemrx.com | Can offer high conversion rates with minimal byproducts. |

| Safety | Handling of hazardous reagents can be risky at scale. | Improved safety due to small reaction volumes and better heat dissipation. x-chemrx.com | Generally safer, using aqueous media and avoiding harsh reagents. |

| Scalability | Scaling up can be challenging and non-linear. | Readily scalable by extending operational time. | Scalability can be limited by enzyme cost and stability. |

Expansion of Analytical Applications to Complex Biological Systems

This compound is an ideal candidate for use as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comscielo.org.mx In complex biological systems, such as human plasma or tissue homogenates, accurately measuring the concentration of a drug is challenging due to matrix effects. scielo.org.mx

Because deuterated analogues are chemically identical to the parent drug, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. scispace.com However, the mass difference of +3 atomic mass units for this compound allows it to be distinguished from the non-labeled drug. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the concentration of Dasabuvir, correcting for variations during sample preparation and analysis. scielo.org.mx This is crucial for detailed pharmacokinetic studies that track the drug's absorption, distribution, metabolism, and excretion (ADME) in the body. musechem.commetsol.com

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass Difference (amu) | Application |

| Dasabuvir | C₂₆H₂₇N₃O₅S | 493.58 | 0 | Analyte |

| This compound | C₂₆H₂₄D₃N₃O₅S | 496.60 | +3.02 | Internal Standard for Mass Spectrometry |

Integration with Computational Chemistry and Molecular Modeling for Predicting Deuterium Effects

Computational methods are becoming indispensable for predicting the impact of isotopic substitution on a drug's properties. acs.org Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to model this compound and predict the consequences of deuteration. acs.orgmdpi.com

The primary focus of such modeling is the kinetic isotope effect (KIE). scielo.org.mxwikipedia.org Metabolism of the O-methyl group on Dasabuvir likely involves the cleavage of a C-H bond by cytochrome P450 (CYP) enzymes. Since the C-D bond is stronger than the C-H bond, replacing hydrogen with deuterium is expected to slow this metabolic process. dovepress.commdpi.com Computational models can calculate the vibrational frequencies of the C-H and C-D bonds to predict the magnitude of the KIE. mdpi.com Furthermore, MD simulations can reveal how deuteration might alter the drug's conformation and its binding affinity within the active site of metabolizing enzymes or its target, the NS5B polymerase. nih.govnih.gov These predictive insights can guide the design of next-generation deuterated drugs with more desirable pharmacokinetic profiles. acs.org

Potential for this compound in Targeted Delivery Research Methodologies

Stable isotope labeling is a powerful tool for research into advanced drug delivery systems. adesisinc.com While deuteration in this compound is intended to alter metabolism, its unique mass signature also makes it a valuable tracer for studying drug delivery mechanisms. youtube.com

For instance, if Dasabuvir is encapsulated in a novel delivery vehicle like lipid nanoparticles or polymeric micelles, the deuterated analogue can be used to track the fate of the drug. youtube.com Researchers could use techniques like neutron scattering or mass spectrometry imaging to differentiate the drug from the carrier and surrounding biological tissues. youtube.comnih.gov This allows for the precise study of drug release kinetics, the stability of the drug within the delivery system, and its distribution at the target site. Such studies are vital for optimizing the design of carriers to ensure the drug reaches its intended destination effectively.

Broader Implications of Stable Isotope Labeling for Academic Drug Discovery Platforms

The development and study of specific deuterated molecules like this compound contribute significantly to the broader landscape of academic drug discovery. acs.orgsilantes.com These efforts serve as practical case studies that advance fundamental science and provide powerful tools for the research community.

Stable isotope labeling is a cornerstone of modern medicinal chemistry, enabling detailed investigations into metabolic pathways, drug-target interactions, and pharmacokinetics. musechem.commetsol.comadesisinc.com By providing a robust method for tracing molecules in biological systems, deuterated compounds enhance the precision of analytical techniques and provide invaluable data for building predictive models. scielo.org.mxadesisinc.com The synthesis and analysis of compounds like this compound help refine labeling technologies and expand their applications. researchgate.net Ultimately, these advancements accelerate the entire drug discovery pipeline, from initial target validation to preclinical development, by providing deeper, more accurate insights into how drug candidates behave in biological systems. metsol.comaquigenbio.com

Q & A

Q. What is the mechanism of action of Dasabuvir against HCV NS5B polymerase, and how does its structure influence binding affinity?

Dasabuvir acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp), targeting allosteric sites to disrupt viral replication. Structural studies reveal critical interactions with residues like Phe193 and Asn291 in the NS5B thumb domain, which stabilize binding . The tert-butyl and methoxy groups in its chemical structure enhance hydrophobic interactions, while the sulfonamide moiety contributes to hydrogen bonding . Initial efficacy studies report IC50 values of 1.8–10.7 nM against HCV genotypes 1a/1b .

Q. What analytical methods are validated for quantifying Dasabuvir and its metabolites in pharmacokinetic studies?

Stability-indicating HPLC-DAD and UPLC-MS/MS are widely used. For example, an HPLC-DAD method validated for Dasabuvir and its alkaline degradation products achieved linearity (5–50 µg/mL), with LOD/LOQ of 0.12/0.37 µg/mL . Isotope-labeled internal standards (e.g., C13D3-dasabuvir) improve accuracy in mass spectrometry, enabling precise quantification in plasma samples .

Advanced Research Questions

Q. How do NS5B mutations (e.g., C316N, C445F) confer resistance to Dasabuvir, and what experimental strategies address this?

Mutations like C445F disrupt hydrogen bonding with Asn291, reducing binding affinity by >10-fold . Computational approaches (molecular dynamics simulations, free energy calculations) predict resistance mechanisms, while in vitro resistance profiling using site-directed mutagenesis confirms phenotypic changes. For instance, A553V mutants show reduced EC50 shifts, suggesting partial resistance . Combinatorial therapies with NS3/4A protease inhibitors (e.g., paritaprevir) mitigate resistance by targeting multiple viral proteins .

Q. Can Dasabuvir be repurposed for non-HCV viruses, and what methodologies validate its broad-spectrum potential?

Dasabuvir inhibits EV-A71 (Enterovirus A71) and CVA10 via RdRp binding, reducing viral titers by 2–3 log10 in THP-1 cells. Plaque reduction assays (PRNT50: 1 µM) and cytokine profiling (e.g., suppression of TNF-α and MCP-1) confirm anti-inflammatory effects . However, it lacks activity against CVB1 (Enterovirus B), highlighting genus-specific limitations . Virtual screening of RdRp homology models identifies conserved binding pockets for repurposing .

Q. What metabolic pathways govern Dasabuvir biotransformation, and how do deuterated analogs (e.g., O-Trideuteromethyl-d3) alter pharmacokinetics?

Phase I metabolism involves hydroxylation at symmetric carbons (C.12–C.14), followed by phase II glucuronidation. Deuterated analogs like O-Trideuteromethyl-d3 reduce metabolic clearance via the isotope effect, prolonging half-life. In silico tools (FAME 3, MetScore) prioritize metabolites, while UPLC-MS/MS with isotopologues (D6-m1 metabolite) tracks deuterium retention .

Methodological Recommendations

- For resistance studies: Combine in silico docking (AutoDock Vina) with in vitro replicon assays .

- For repurposing: Use RdRp sequence alignment (BLAST) and homology modeling (SWISS-MODEL) to identify conserved targets .

- For metabolite tracking: Employ HR-MS with stable isotopes and kinetic isotope effect (KIE) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.